molecular formula C19H19ClN2S B2472482 1-(3-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1207058-31-8

1-(3-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2472482
CAS No.: 1207058-31-8
M. Wt: 342.89
InChI Key: XCNGIKJJLUVBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C19H19ClN2S and its molecular weight is 342.89. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • Mild Steel Protection : Imidazole derivatives, including compounds similar to 1-(3-chlorophenyl)-1H-imidazole, have been found effective as corrosion inhibitors for mild steel in acidic environments. This is particularly useful in industrial applications where steel is exposed to corrosive substances (Ouakki et al., 2019).

Antimicrobial and Antifungal Properties

  • Anti-Candida Agent : Some derivatives of imidazole, including those with chlorophenyl groups, have shown promise as anti-Candida agents. This could be significant in medical research and treatment of fungal infections (Jayasheela et al., 2018).

Quantum Chemical Studies

  • Molecular Analysis : Quantum chemical calculations and experimental studies have provided insights into the electronic properties and reactivity of imidazole derivatives. This fundamental research aids in understanding how these compounds interact at a molecular level and their potential applications (Singh et al., 2017).

Properties

IUPAC Name

1-(3-chlorophenyl)-5-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2S/c1-13(2)23-19-21-12-18(15-9-7-14(3)8-10-15)22(19)17-6-4-5-16(20)11-17/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNGIKJJLUVBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.